m-Xylenebisacrylamide

Description

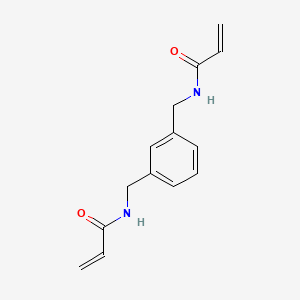

Structure

3D Structure

Properties

IUPAC Name |

N-[[3-[(prop-2-enoylamino)methyl]phenyl]methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-13(17)15-9-11-6-5-7-12(8-11)10-16-14(18)4-2/h3-8H,1-2,9-10H2,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZVWXXAUZTXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC1=CC(=CC=C1)CNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701220472 | |

| Record name | N,N′-[1,3-Phenylenebis(methylene)]bis[2-propenamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2842-63-9 | |

| Record name | N,N′-[1,3-Phenylenebis(methylene)]bis[2-propenamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2842-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N′-[1,3-Phenylenebis(methylene)]bis[2-propenamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenamide, N,N'-[1,3-phenylenebis(methylene)]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for M Xylenebisacrylamide and Its Analogues

Precursor Synthesis and Derivatization Strategies

The synthesis of m-xylenebisacrylamide fundamentally relies on the availability of its key precursor, m-xylylenediamine (B75579). chemicalbook.comchemicalbook.com This diamine serves as the foundational building block upon which the acrylamide (B121943) functionalities are constructed. The synthesis of m-xylylenediamine itself can be achieved through various established chemical transformations, often starting from m-xylene (B151644). chemsrc.com

Derivatization strategies primarily involve the reaction of m-xylylenediamine with an activated form of acrylic acid, such as acryloyl chloride, under suitable reaction conditions. This acylation reaction leads to the formation of the bis-amide linkages, yielding this compound. The general reaction scheme can be depicted as follows:

m-xylylenediamine + 2 Acryloyl chloride → this compound + 2 HCl

The choice of solvent and base is critical in this step to neutralize the hydrochloric acid byproduct and to facilitate the reaction.

Furthermore, the synthesis of analogues of this compound can be achieved by employing substituted or modified precursors. For instance, using substituted xylylenediamines or different acryloyl derivatives allows for the introduction of various functional groups into the final molecule, tailoring its properties for specific applications.

A notable derivatization strategy involves the use of this compound as a starting material for further chemical modifications. For example, it can serve as a monomer in polymerization reactions to produce poly(this compound). google.com Additionally, it can be a precursor for the synthesis of other complex molecules. For instance, research has shown the synthesis of novel triblock copolymers where a m-xylene-bis(2-mercaptoethyloxy) core is utilized, highlighting the versatility of m-xylene derivatives in polymer synthesis. nih.gov

The table below summarizes key precursors for this compound and related compounds.

| Precursor Name | CAS Number | Role in Synthesis |

| m-Xylene | 108-38-3 | Starting material for m-xylylenediamine synthesis. chemsrc.com |

| m-Xylylenediamine | 1477-55-0 | Key diamine precursor for acylation. chemicalbook.comchemicalbook.com |

| Acryloyl chloride | 814-68-6 | Acylating agent for forming amide bonds. |

| α,α'-Dibromo-m-xylene | 626-15-3 | Precursor for synthesizing modified xylene cores. nih.gov |

Optimization of Reaction Conditions for this compound Production

The efficient production of this compound hinges on the careful optimization of several reaction parameters. These parameters influence not only the yield but also the purity of the final product, minimizing the formation of byproducts.

Key reaction conditions for optimization include:

Stoichiometry of Reactants: The molar ratio of m-xylylenediamine to the acryloylating agent is a critical factor. A slight excess of the acylating agent may be used to ensure complete conversion of the diamine, but a large excess can lead to side reactions and purification challenges.

Temperature: The reaction is typically carried out at low temperatures, often in an ice bath, to control the exothermic nature of the acylation reaction and to prevent polymerization of the acryloyl moiety.

Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Aprotic solvents that are inert to the reactants, such as dichloromethane (B109758) or tetrahydrofuran, are commonly employed.

Base: An acid scavenger, typically a tertiary amine like triethylamine, is essential to neutralize the hydrochloric acid formed during the reaction. The choice and amount of base can significantly impact the reaction rate and the formation of salts that need to be removed during workup.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is necessary to determine the optimal reaction time for achieving maximum conversion without significant byproduct formation.

The following table presents a hypothetical optimization study based on common practices in acylation reactions.

| Entry | Molar Ratio (Diamine:Acyl Chloride) | Temperature (°C) | Solvent | Base | Yield (%) |

| 1 | 1:2.0 | 25 | Dichloromethane | Triethylamine | 75 |

| 2 | 1:2.2 | 0 | Dichloromethane | Triethylamine | 88 |

| 3 | 1:2.2 | 25 | Tetrahydrofuran | Pyridine | 82 |

| 4 | 1:2.2 | 0 | Dichloromethane | N,N-Diisopropylethylamine | 90 |

Novel Synthetic Pathways for Enhanced Yield and Purity

One area of exploration involves the use of in situ generated reactive intermediates, which can offer greater control over the reaction. Another approach is the application of flow chemistry, which can provide precise control over reaction parameters like temperature and mixing, leading to higher consistency and yield. cinz.nz

Furthermore, the development of catalytic methods for amide bond formation presents a promising avenue. While not yet widely reported specifically for this compound, the broader field of amide synthesis is seeing significant advances in catalysis, which could potentially be adapted for this purpose.

Researchers are also investigating retrosynthesis models and computational tools to predict and design novel and more efficient synthetic routes. researchgate.netkaist.ac.kr These computational approaches can help identify alternative starting materials and reaction sequences that may be more atom-economical and generate less waste.

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, the principles of green chemistry are being increasingly applied to the synthesis of specialty chemicals like this compound. epitomejournals.commdpi.comresearchgate.net The goal is to develop more environmentally benign processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry strategies applicable to this compound synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, is a primary focus. While the solubility of the reactants can be a challenge, the use of phase-transfer catalysts or surfactant-free emulsion techniques could offer solutions. google.comgoogleapis.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. This involves minimizing the formation of byproducts.

Catalytic Methods: The development of catalytic versions of the acylation reaction would reduce the need for stoichiometric amounts of activating agents and bases, thereby decreasing waste generation. cinz.nz

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Renewable Feedstocks: While currently derived from petrochemical sources, future research may explore the synthesis of the xylene core from renewable biomass, contributing to a more sustainable production lifecycle. mpg.de

The following table summarizes the potential application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Safer Solvents | Replacing chlorinated solvents with water or greener alternatives. researchgate.net | Reduced environmental impact and worker exposure. |

| Atom Economy | Utilizing catalytic methods to reduce byproducts. researchgate.net | Higher efficiency and less waste. |

| Energy Efficiency | Exploring microwave-assisted or flow chemistry synthesis. cinz.nzmdpi.com | Faster reactions and lower energy consumption. |

| Renewable Feedstocks | Investigating bio-based routes to the xylene precursor. mpg.de | Reduced reliance on fossil fuels. |

Polymerization Dynamics and Mechanisms Involving M Xylenebisacrylamide

Free Radical Polymerization Kinetics with m-Xylenebisacrylamide

Conventional free-radical polymerization is a common method for polymerizing vinyl monomers like this compound. The process involves the rapid formation of polymer chains and extensive cross-linking due to the presence of two polymerizable double bonds on each monomer unit.

Initiation Mechanisms and Rate Constants

The initiation of the free-radical polymerization of this compound involves two primary steps: the decomposition of an initiator to form free radicals, and the subsequent addition of these radicals to a monomer molecule. acs.orguvebtech.com

Initiation Mechanisms:

Thermal Decomposition: Initiators such as azo compounds (e.g., Azobisisobutyronitrile, AIBN) or peroxides (e.g., Benzoyl Peroxide, BPO; Ammonium (B1175870) Persulfate, APS) are commonly used. rsc.orgrsc.org When heated, these molecules break down into highly reactive free radicals. The rate of decomposition is temperature-dependent.

Redox Initiation: This method uses a pair of redox-active compounds to generate radicals at lower temperatures. A common system for the polymerization of acrylamide-based monomers is the combination of a persulfate salt (like APS) with an activator, such as N,N,N',N'-tetramethylethylenediamine (TEMED). nist.govbio-rad.comresearchgate.net The TEMED accelerates the formation of sulfate (B86663) free radicals which then initiate polymerization. bio-rad.com

Rate Constants: The rate of polymerization is governed by several rate constants for initiation (kᵢ), propagation (kₚ), and termination (kₜ). uvebtech.comrug.nl The rate of initiation is dependent on the initiator's decomposition rate constant (kₔ) and its efficiency (f). youtube.com While the general principles are well-established, specific, experimentally determined rate constants for the homopolymerization of this compound are not readily available in the surveyed scientific literature. For analogous multifunctional acrylates, kinetic studies show that polymerization rates are influenced by monomer reactivity and radical concentration. imaging.org

Propagation and Termination Pathways

Propagation: Once initiated, the monomer radical adds to another this compound monomer. This propagation step involves the addition of the radical to one of the vinyl groups. youtube.com Given that this compound has two such groups, the propagation can proceed in a manner that leads to linear chain growth with pendant vinyl groups or, more commonly, to cross-linking, where the pendant vinyl group on an existing polymer chain reacts with a growing radical. This cross-linking reaction is what leads to the formation of a three-dimensional polymer network. atamanchemicals.com

Termination: The growth of polymer chains is halted by termination reactions, where two growing radical chains react with each other. rug.nl The primary termination pathways are:

Combination (or Coupling): Two radical chains join to form a single, longer, non-radical polymer chain.

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two non-radical polymer chains, one with a saturated end and one with an unsaturated end.

Influence of Initiator Concentration and Type on Polymerization Course

The choice of initiator and its concentration significantly impacts the polymerization kinetics and the final properties of the resulting polymer network. acs.org

Influence of Initiator Type: The type of initiator used affects the rate of radical generation under specific conditions (e.g., temperature).

Persulfate Initiators (e.g., APS, KPS): Often used in aqueous solutions, their decomposition can be thermally induced or accelerated at room temperature by a catalyst like TEMED. bio-rad.com The rate of polymerization for acrylamide (B121943) has been shown to be proportional to the square root of the initiator concentration, consistent with classical kinetic models. bio-rad.com

Azo Initiators (e.g., AIBN): These are common in organic solvents and their decomposition rates are less sensitive to the solvent environment compared to peroxides.

The table below summarizes the general effects of initiator variables on the free-radical polymerization of vinyl monomers.

| Parameter | Effect on Polymerization Rate | Effect on Average Molecular Weight |

| Increasing Initiator Concentration | Increases | Decreases |

| Higher Initiator Decomposition Rate | Increases | Decreases |

Controlled Polymerization Techniques Utilizing this compound

To achieve better control over the polymer architecture, particularly to synthesize polymers with defined molecular weights and lower dispersity before the point of gelation, controlled polymerization techniques can be employed.

Reversible-Deactivation Radical Polymerization (RDRP)

RDRP methods introduce a dynamic equilibrium between active, propagating radicals and dormant species. wikipedia.org This minimizes irreversible termination reactions and allows polymer chains to grow more uniformly. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a prominent RDRP technique that is compatible with a wide range of monomers, including acrylamides. rsc.orgcmu.edu

The RAFT mechanism involves a conventional free-radical initiator and a RAFT agent (a thiocarbonylthio compound). wikipedia.org The key feature is a degenerative chain transfer process where a propagating radical reacts with the RAFT agent. This forms a new radical and a dormant polymeric RAFT agent. This dormant species can be reactivated, allowing the polymer chain to grow again. This process allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org Studies have demonstrated the successful use of RAFT for the step-growth polymerization of other bis-acrylamides. researchgate.net While the RAFT polymerization of this compound is theoretically feasible, specific studies detailing its kinetics and optimization were not found in the reviewed literature.

Anionic Polymerization Methodologies

Anionic polymerization proceeds via a propagating carbanionic center. It is initiated by strong nucleophiles, such as organolithium compounds (e.g., n-BuLi). uni-bayreuth.de This method can be a living polymerization, meaning there are no inherent termination steps, which allows for the synthesis of polymers with very well-defined structures and low dispersity. researchgate.net

However, applying anionic polymerization to monomers like this compound presents significant challenges. The amide groups contain N-H protons that are acidic enough to be abstracted by the highly basic propagating carbanion or the initiator. researchgate.net This would act as a termination or chain transfer reaction, quenching the polymerization. Therefore, anionic polymerization is generally not suitable for monomers with acidic protons unless protective group chemistry is employed or specific conditions using less basic initiators and additives are developed. researchgate.netacs.org While living anionic polymerization has been achieved for certain dialkyl acrylamides and divinylbenzene (B73037) derivatives, specific methodologies for this compound are not reported in the surveyed literature. researchgate.netacs.org

Investigation of Polymerization Inhibition and Retardation Phenomena

The processes of polymerization inhibition and retardation are critical for controlling reaction kinetics, ensuring storage stability of monomers, and tailoring the properties of the final polymer. Inhibition refers to a period during which polymerization is completely halted, while retardation describes a decrease in the polymerization rate. nih.gov These phenomena are typically caused by the presence of certain chemical species that interact with the initiating or propagating radical species.

Inhibitors and Their General Mechanism

In free-radical polymerization, which is the common method for polymerizing acrylamide-based monomers, inhibitors are substances that effectively scavenge radicals to prevent the initiation of polymer chains. nih.gov Oxygen is a well-known inhibitor of free-radical polymerization. radtech.org It reacts with initiator radicals to form peroxy radicals, which are generally less reactive and less capable of initiating polymerization, thus leading to an induction period until the oxygen is consumed. radtech.org Other common inhibitors include phenolic compounds like hydroquinone (B1673460) and butylated hydroxytoluene (BHT), which can donate a hydrogen atom to a growing polymer radical, effectively terminating the chain. pressbooks.pub

For a monomer like this compound, it is expected that standard inhibitors used for other acrylamides would also be effective. The general requirements for an effective inhibitor are:

Good miscibility with the monomer. longchangchemical.com

The ability to be removed before polymerization, often by distillation or washing. longchangchemical.com

High reactivity towards free radicals to stop polymerization until desired. pressbooks.pub

Retardation in Copolymerization

Currently, specific data tables quantifying the inhibition or retardation effects of various compounds on the polymerization of pure this compound are not available in the reviewed literature. Research in this specific area would be necessary to establish such findings.

Mechanistic Studies of Crosslinking Polymerization with this compound

Crosslinking is the process that forms a three-dimensional polymer network, transforming a liquid monomer solution into a solid or gel. iupac.org In the case of this compound, its two vinyl groups allow it to act as a bridge, covalently linking two different polymer chains together.

Free-Radical Crosslinking Mechanism

The crosslinking polymerization of acrylamide with a bisacrylamide crosslinker such as this compound typically proceeds via a free-radical mechanism. The process can be broken down into the following general steps:

Initiation: A radical initiator (e.g., ammonium persulfate, APS) is activated, often by heat or a catalyst like tetramethylethylenediamine (TEMED), to form primary radicals. These radicals react with a monomer (e.g., acrylamide) to create an initiated monomer radical. mdpi.com

Propagation: The monomer radical adds to other monomer molecules, rapidly forming a growing polymer chain.

Crosslinking: The propagating radical chain can react with one of the vinyl groups of an this compound molecule. This incorporates the crosslinker into the chain, leaving a second, pendant vinyl group. This pendant group can then react with another growing polymer chain, forming a stable, covalent crosslink. This process repeats throughout the solution to form a continuous network. rsdjournal.org

The structure of the resulting network and its properties, such as stiffness and swelling capacity, are highly dependent on the concentration of the crosslinker. A higher concentration of this compound would generally lead to a higher crosslink density, resulting in a stiffer, less swellable hydrogel. mdpi.com

Characterization of Crosslinked Networks

The structure and properties of crosslinked polymers are often investigated using various analytical techniques:

Fourier-Transform Infrared Spectroscopy (FTIR): This technique can be used to monitor the polymerization process by observing the disappearance of the vinyl C=C bond peak, indicating monomer consumption. researchgate.netyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the chemical structure and mobility of the polymer chains within the crosslinked network, helping to characterize the crosslink density. iupac.orguq.edu.au

Rheology: Rheological measurements are used to determine the mechanical properties of the hydrogel, such as its storage modulus (G') and loss modulus (G''), which relate to the material's stiffness and viscoelasticity. These properties are directly influenced by the extent of crosslinking. sci-hub.sepolimi.it

The following table provides a conceptual summary of how crosslinker concentration generally affects hydrogel properties, based on established principles. Note that specific values for this compound are not available and would require experimental determination.

| Property | Effect of Increasing this compound Concentration | Governing Principle |

| Crosslink Density | Increases | More crosslinker molecules are available to form bridges between polymer chains. |

| Storage Modulus (G') | Increases | A denser network provides greater resistance to deformation, leading to higher stiffness. polimi.it |

| Equilibrium Swelling Ratio | Decreases | A more tightly crosslinked network restricts the expansion of the polymer chains and limits water uptake. mdpi.com |

| Pore Size | Decreases | The increased number of crosslinks results in a more compact network structure with smaller interstitial spaces. |

Detailed mechanistic studies that differentiate this compound from other bisacrylamides would be valuable. For example, the rigidity and steric bulk of the central xylene ring compared to the more flexible methylene (B1212753) group in N,N'-methylenebisacrylamide could influence the kinetics of crosslinking and the final network architecture, potentially leading to materials with unique mechanical or thermal properties. However, without direct comparative studies, these remain areas for future investigation.

Crosslinking Chemistry and Network Formation

Fundamentals of Covalent Crosslinking via m-Xylenebisacrylamide

Covalent crosslinking transforms individual polymer chains from a soluble liquid state into an insoluble, robust gel or solid. mdpi.com This process, which involves the formation of strong, irreversible chemical bonds, is critical for creating materials with stable mechanical properties and structural integrity. researchgate.net this compound is particularly effective in this role due to its bifunctional nature, allowing it to connect two growing polymer chains simultaneously.

The most common method for crosslinking with this compound is through free-radical polymerization. This process is typically initiated by chemical initiators, such as persulfates, or through photochemical or thermal methods. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

The process begins when an initiator generates free radicals. These highly reactive species attack the vinyl group (C=C) of a monomer (e.g., acrylamide (B121943) or a derivative), creating a new radical on the monomer. This new radical can then react with other monomers to propagate the polymer chain. When a growing polymer chain radical reacts with one of the acrylamide groups of this compound, the crosslinker is incorporated into that chain, leaving its second acrylamide group available.

This second group can then be attacked by a radical from another growing polymer chain. This event forms a covalent bond that acts as a crosslink, bridging the two separate polymer chains. This process repeats throughout the material, leading to the formation of a comprehensive three-dimensional network. The rigidity of the m-xylene (B151644) core in this compound influences the spatial arrangement of the resulting crosslinks.

The final properties of a polymer network, such as its elasticity, swelling capacity, and mechanical strength, are directly controlled by the density and distribution of its crosslinks. mdpi.comiupac.org Several factors can be precisely controlled during polymerization to tailor these network characteristics. mdpi.com

Key parameters include the concentration of the monomer, the crosslinker, and the initiator. mdpi.com

Crosslinker Concentration: Increasing the concentration of this compound relative to the primary monomer leads to a higher crosslink density. This results in a tighter, more rigid network with a smaller average distance between crosslinks (mesh size), reduced swelling, and increased stiffness. nih.govdiva-portal.org

Initiator Concentration: The amount of initiator affects the rate of polymerization and the length of the polymer chains. A higher initiator concentration can lead to a larger number of shorter polymer chains, which can alter the efficiency of the crosslinking process.

Temperature: Temperature influences the rate of both initiation and propagation. Higher temperatures generally accelerate the polymerization process, which can affect the final network structure and homogeneity. scispace.com

Solvent: The choice of solvent can impact the solubility of the monomers and the growing polymer chains, thereby influencing the conformation of the chains and the accessibility of reactive sites for crosslinking.

By carefully manipulating these factors, researchers can design polymer networks with specific and predictable macroscopic properties.

Table 1: Factors Affecting Network Properties with this compound

| Factor | Influence on Network Structure | Resulting Material Property |

| ↑ Crosslinker Concentration | Increases the number of crosslinks per unit volume; decreases the average molecular weight between crosslinks (Mc). nih.gov | Increased stiffness and modulus; decreased swelling ratio and elasticity. diva-portal.orgutwente.nl |

| ↑ Monomer Concentration | Leads to the formation of denser polymer chains within the network. | Generally increases mechanical strength and modulus. |

| ↑ Initiator Concentration | Can result in shorter primary polymer chains between crosslinks. | May lead to a more heterogeneous network and can affect overall strength. |

| ↑ Temperature | Increases reaction kinetics, potentially leading to faster gelation and a different network topology. scispace.com | Can alter final mechanical properties; may increase brittleness if not controlled. |

Advanced Crosslinking Strategies for Polymer Networks

While traditional chemical and thermal initiation methods are robust, advanced strategies offer greater control over the crosslinking process, enabling the formation of more complex and functional polymer networks. These methods allow for spatial and temporal control, which is crucial for applications like 3D printing and tissue engineering. rheolution.comnih.gov

Photo-crosslinking uses light, typically ultraviolet (UV) light, to initiate the polymerization and crosslinking reactions. thermofisher.com This technique requires the addition of a photoinitiator, a compound that generates free radicals upon exposure to light of a specific wavelength. rheolution.com The key advantage of this method is the high degree of control it offers; the crosslinking reaction starts only when and where the light is applied. rheolution.comfrontiersin.org

This spatial and temporal control is invaluable for creating patterned hydrogels or for in-situ polymerization, where a liquid precursor solution is injected and then solidified in place. rheolution.comfrontiersin.org For systems involving this compound, a suitable photoinitiator is added to the monomer/crosslinker solution. Irradiation with UV light then triggers the formation of radicals, initiating the same fundamental chain-growth polymerization and crosslinking mechanism described earlier, but with precise external control. frontiersin.org Different photoreactive groups, such as aryl azides and diazirines, can be used, which become reactive when exposed to light. thermofisher.com

Enzymatic crosslinking offers a biocompatible alternative to traditional chemical methods, making it highly suitable for biomedical applications. nih.govd-nb.info This strategy utilizes the high specificity of enzymes to catalyze the formation of covalent bonds under mild, physiological conditions. d-nb.info For example, oxidoreductase enzymes like horseradish peroxidase (HRP) and laccase can be used. d-nb.inforesearchgate.net

In a typical HRP-catalyzed system, the enzyme uses hydrogen peroxide (H₂O₂) to activate specific functional groups on polymer chains, leading to the formation of crosslinks. d-nb.infomdpi.com While this method is more commonly used for polymers functionalized with phenol (B47542) groups, research into enzymatic reactions that could be compatible with the acrylamide groups of this compound or modified versions thereof is an area of interest for creating biocompatible materials. mdpi.com

"Click chemistry" refers to a class of reactions that are highly efficient, specific, and produce minimal byproducts. alfa-chemistry.comillinois.edu These reactions are powerful tools for creating well-defined polymer networks. One of the most prominent click reactions used in polymer science is the thiol-ene reaction. alfa-chemistry.comrsc.org

The thiol-ene reaction involves the addition of a thiol group (-SH) across a carbon-carbon double bond (an 'ene'), such as the one present in the acrylamide groups of this compound. researchgate.net This reaction can be initiated by UV light or radicals and proceeds with high efficiency. rsc.orgmdpi.com To utilize this chemistry, this compound can be reacted with multifunctional thiol crosslinkers. This approach allows for the formation of highly uniform networks because the reaction is very specific and less prone to the side reactions that can occur in conventional free-radical polymerization. sci-hub.se Other click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are also widely used in materials science for their reliability and precision. alfa-chemistry.commdpi.comnih.gov

Spectroscopic Analysis Research Methodologies for M Xylenebisacrylamide and Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Polymerization Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed analysis of m-xylenebisacrylamide and its polymeric derivatives. weebly.comjchps.com It provides unparalleled insight into molecular structure, facilitates the monitoring of polymerization reactions, and allows for the characterization of the resulting polymer's architecture. cup.edu.cnthermofisher.com This non-destructive method is crucial for both qualitative and quantitative assessment, from verifying the initial monomer's purity to determining the final polymer's microstructure. cup.edu.cnmagritek.com

Proton (1H) NMR for Monomer Conversion and Polymer Structure

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds by identifying the number and electronic environment of protons within a molecule. slideshare.netegyankosh.ac.in In the context of this compound, ¹H NMR is instrumental in monitoring the progress of polymerization by tracking the conversion of the monomer into polymer. rsc.org

The polymerization process can be followed by observing the disappearance of the vinyl proton signals of the monomer and the appearance of new signals corresponding to the saturated polymer backbone. rsc.org By integrating the signal areas of specific monomer and polymer peaks, the percentage of monomer conversion can be accurately calculated. rsc.org An internal standard is often added to the reaction mixture to provide a stable reference point for these quantitative measurements. rsc.org

The chemical shifts (δ) in a ¹H NMR spectrum provide information about the electronic environment of the protons. slideshare.net For this compound, distinct signals are expected for the vinyl protons (C=CH₂), the methylene (B1212753) protons (Ar-CH₂-N and N-CH₂-C=O), the amide protons (N-H), and the aromatic protons of the xylene ring. During polymerization, the signals for the vinyl protons will decrease in intensity, while new, broader signals will appear in the aliphatic region, corresponding to the newly formed polymer backbone.

Table 1: Representative ¹H NMR Chemical Shifts for Monitoring this compound Polymerization

| Proton Type | Monomer Chemical Shift (ppm) | Polymer Chemical Shift (ppm) | Notes |

| Vinyl Protons (C=CH₂) | ~ 5.5 - 6.5 | Disappears | The disappearance of these signals is a direct measure of monomer consumption. |

| Aromatic Protons | ~ 7.0 - 7.5 | ~ 7.0 - 7.5 | These signals generally remain in a similar region but may broaden upon polymerization. |

| Methylene Protons (Ar-CH₂) | ~ 4.5 | Broadened signal | The chemical environment changes upon polymerization, leading to broader peaks. |

| Amide Protons (N-H) | ~ 8.0 - 8.5 | Broadened signal | These protons may exchange with solvent, affecting their appearance. |

| Polymer Backbone (CH-CH₂) | Does not exist | ~ 1.5 - 2.5 | The appearance of these broad signals confirms polymer formation. |

Note: The exact chemical shifts can vary depending on the solvent used and the specific polymer microstructure. jchps.com

Carbon (13C) NMR for Backbone and Functional Group Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a vital analytical technique for the structural characterization of this compound and its polymers, providing detailed information about the carbon framework. researchgate.netipb.pt This method is particularly useful for analyzing the polymer backbone and identifying the various carbon environments within the repeating monomer units. cup.edu.cnkpi.ua

In the ¹³C NMR spectrum of the this compound monomer, distinct peaks are observed for the carbonyl carbons of the amide groups, the vinyl carbons, the aromatic carbons of the xylene ring, and the methylene carbons. researchgate.net Upon polymerization, significant changes occur in the spectrum. The sharp signals corresponding to the vinyl carbons of the monomer disappear, and new, broader signals emerge, which are characteristic of the saturated carbons in the polymer backbone. kpi.ua

The chemical shifts of the carbon atoms are sensitive to their local electronic environment, making ¹³C NMR a powerful tool for investigating the microstructure of the resulting polymer. nih.gov For instance, the tacticity of the polymer chain, which describes the stereochemical arrangement of the side groups, can influence the chemical shifts of the backbone carbons. kpi.ua Analysis of these subtle shifts can provide insights into the stereoregularity of the polymer, which in turn affects its physical properties.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Monomer and Polymer

| Carbon Type | Monomer Chemical Shift (ppm) | Polymer Chemical Shift (ppm) | Structural Information |

| Carbonyl (C=O) | ~ 165-170 | ~ 170-175 | Confirms the presence of the amide functional group. |

| Aromatic (C-Ar) | ~ 125-140 | ~ 125-140 | Indicates the integrity of the xylene ring. |

| Vinyl (C=C) | ~ 120-135 | Disappears | Monitors the consumption of the monomer's double bonds. |

| Methylene (Ar-CH₂) | ~ 40-45 | ~ 40-45 | Connects the aromatic ring to the amide group. |

| Polymer Backbone (C-C) | Does not exist | ~ 35-50 | Confirms the formation of the polymer chain. |

Note: The specific chemical shifts can be influenced by factors such as the solvent, temperature, and the polymer's molecular weight and tacticity. researchgate.net

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Weight Determination

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. nih.govspark904.nl This method has emerged as a powerful tool for estimating the molecular weight of polymers in solution. rsc.org The principle behind DOSY is that larger molecules, such as polymers, diffuse more slowly through a solvent than smaller molecules, like monomers or impurities. spark904.nl

In a DOSY experiment, a series of NMR spectra are acquired with varying magnetic field gradient strengths. The signal intensity of each species attenuates at a rate proportional to its diffusion coefficient. ox.ac.uk By analyzing this attenuation, a diffusion coefficient can be determined for each component in the sample. ox.ac.uk

For polymers, there is an empirical relationship between the diffusion coefficient (D) and the molecular weight (MW). spark904.nl This relationship can be established by creating a calibration curve using polymer standards of known molecular weight. nih.gov Once the calibration curve is established, the molecular weight of an unknown polymer sample can be estimated from its measured diffusion coefficient. nih.govox.ac.uk DOSY is particularly useful for monitoring the progress of polymerization, as it can simultaneously detect the presence of monomer, oligomers, and the final polymer, providing a comprehensive picture of the reaction mixture. rsc.org

Table 3: Application of DOSY in the Analysis of this compound Polymerization

| Parameter | Description | Significance in this compound Analysis |

| Diffusion Coefficient (D) | A measure of how quickly a molecule moves through a solution due to random thermal motion. | Larger polymer chains of poly(this compound) will have smaller diffusion coefficients compared to the monomer. |

| Molecular Weight (MW) Estimation | Determined by correlating the measured diffusion coefficient with a calibration curve. nih.gov | Provides an estimate of the average molecular weight of the synthesized poly(this compound). spark904.nl |

| Polydispersity | While not a direct measurement, the distribution of diffusion coefficients can give a qualitative indication of the molecular weight distribution. | A broad distribution of diffusion coefficients suggests a high polydispersity in the polymer sample. |

| Reaction Monitoring | Can distinguish between monomer, initiator, and growing polymer chains in the reaction mixture. | Allows for real-time or quasi-real-time monitoring of the polymerization process. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the chemical bonds and functional groups present in a molecule. wikipedia.org They are invaluable for characterizing this compound and for monitoring the chemical changes that occur during its polymerization and crosslinking. wikipedia.orgeuagenda.eu

Vibrational Spectroscopy for Covalent Bond Formation Confirmation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for confirming the formation of covalent bonds during the polymerization of this compound. mdpi.commdpi.com These techniques probe the vibrational energy levels of molecules, which are directly related to the types of chemical bonds present. libretexts.org

In the IR spectrum of the this compound monomer, characteristic absorption bands are observed for the N-H stretch of the amide group, the C=O stretch of the amide (Amide I band), the N-H bend and C-N stretch (Amide II band), and the C=C stretch of the vinyl group. utdallas.edu Similarly, the Raman spectrum will show corresponding vibrational modes, although the intensities of the bands may differ due to different selection rules. euagenda.eu

Upon polymerization, the most significant change observed in the vibrational spectra is the disappearance or significant reduction in the intensity of the bands associated with the vinyl group's C=C double bond. rsc.org This directly confirms the conversion of the monomer's double bonds into single bonds, forming the polymer backbone. Concurrently, the characteristic bands of the amide functional groups remain, indicating their incorporation into the polymer structure.

Table 4: Key Vibrational Bands for Monitoring this compound Polymerization

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Change Upon Polymerization |

| N-H (Amide) | Stretching | 3300 - 3500 | May broaden or shift slightly |

| C=O (Amide I) | Stretching | 1630 - 1680 | May shift slightly due to changes in hydrogen bonding |

| N-H bend, C-N stretch (Amide II) | Bending/Stretching | 1510 - 1570 | May shift slightly |

| C=C (Vinyl) | Stretching | ~1620 | Disappears or significantly decreases in intensity |

| =C-H (Vinyl) | Bending (out-of-plane) | ~990 and ~910 | Disappears or significantly decreases in intensity |

Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample, intermolecular interactions, and the specific instrumentation used. americanpharmaceuticalreview.com

In-situ Monitoring of Polymerization and Crosslinking Reactions

In-situ monitoring techniques allow for the real-time observation of chemical reactions as they occur, providing valuable kinetic and mechanistic information. frontiersin.orgnih.gov Both Infrared (IR) and Raman spectroscopy can be adapted for the in-situ monitoring of the polymerization and crosslinking of this compound. mdpi.comrsc.org This is often achieved by using fiber-optic probes or specialized reaction cells that can be placed directly into the reaction vessel. mdpi.com

During the polymerization of this compound, in-situ IR or Raman spectroscopy can track the decrease in the concentration of the vinyl C=C bonds over time. mdpi.com By monitoring the intensity of a characteristic vinyl group vibration, a kinetic profile of the polymerization can be generated. mdpi.com This allows for the determination of reaction rates and the investigation of the effects of various reaction parameters, such as temperature, initiator concentration, and monomer concentration. sensxpert.com

In crosslinking reactions, where this compound acts as a crosslinking agent, in-situ vibrational spectroscopy can monitor the consumption of the vinyl groups as they react to form crosslinks between polymer chains. This provides insight into the kinetics of the crosslinking process and the development of the network structure. The ability to monitor these reactions in real-time is crucial for optimizing reaction conditions and ensuring the desired properties of the final crosslinked material. teledynevisionsolutions.com

Table 5: Advantages of In-situ Vibrational Spectroscopy for Monitoring this compound Reactions

| Advantage | Description |

| Real-Time Data | Provides continuous data on the chemical changes occurring during the reaction, allowing for the determination of reaction kinetics. mdpi.com |

| Non-Invasive | The reaction is monitored without the need to withdraw samples, preserving the integrity of the reaction system. teledynevisionsolutions.com |

| Molecular Specificity | Provides detailed information about the changes in specific functional groups, such as the consumption of vinyl groups and changes in amide bond environments. mdpi.com |

| Process Optimization | The real-time data can be used to optimize reaction parameters such as temperature, time, and reactant concentrations to achieve desired material properties. sensxpert.com |

| Mechanistic Insights | Can help to elucidate the reaction mechanism by identifying intermediate species or changes in reaction pathways under different conditions. rsc.org |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and for studying the fragmentation patterns of its derivatives, providing insights into their structural composition.

In the analysis of materials derived from this compound, such as modified hydrogels, mass spectrometry can identify the presence of the crosslinker and other components. For instance, in studies of hydrogels composed of N-isopropylacrylamide, acrylic acid, and this compound, mass spectrometry helps to confirm the composition of the polymer network.

The fragmentation of this compound under mass spectrometry typically involves cleavage at the amide linkages and the benzylic positions, yielding characteristic ions. The molecular ion peak corresponding to the exact mass of this compound would be expected, followed by fragmentation peaks that can be assigned to specific structural motifs within the molecule.

Table 1: Mass Spectrometry Data for this compound Fragmentation

| Fragment | Proposed Structure | m/z |

| [M]+ | C₁₄H₁₆N₂O₂ | 244.12 |

| [M - C₃H₄NO]+ | C₁₁H₁₂NO | 174.09 |

| [M - 2(C₃H₄NO)]+ | C₈H₈ | 104.06 |

| [C₈H₈CH₂]+ | C₉H₉ | 117.07 |

| [C₃H₅NO]+ | Acrylamide (B121943) | 71.04 |

Note: This table represents theoretical fragmentation patterns based on the structure of this compound. Actual observed m/z values may vary depending on the ionization method and instrument.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Concentration Determination

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within this compound and for determining the concentration of solutions containing this compound. The aromatic xylene ring and the amide functional groups are the primary chromophores that absorb ultraviolet radiation.

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or water, typically exhibits absorption maxima corresponding to π → π* transitions of the benzene (B151609) ring and n → π* transitions of the carbonyl groups in the amide moieties. The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of other interacting molecules.

This technique is also instrumental in monitoring the polymerization and crosslinking reactions involving this compound. For example, the disappearance of the vinyl group's absorption can be tracked to determine the extent of the reaction in the formation of hydrogels and other polymeric materials.

Table 2: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |

| Ethanol | ~260 nm | Not widely reported | π → π* (aromatic) |

| Water | ~262 nm | Not widely reported | π → π* (aromatic) |

| Acetonitrile | Not widely reported | Not widely reported | Not widely reported |

Note: Specific molar absorptivity values are not consistently reported in the literature and can be determined experimentally using the Beer-Lambert law.

Advanced Spectroscopic Techniques for Material Characterization

X-ray Absorption and Emission Spectroscopy (XAS, XES)

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful element-specific techniques that can provide detailed information about the local electronic and geometric structure of atoms within a material. For materials derived from this compound, these methods can be used to probe the environment of the nitrogen and oxygen atoms of the amide groups, as well as the carbon atoms in the polymer backbone and the aromatic ring.

XAS, including X-ray Absorption Near Edge Structure (XANES), can reveal information about the oxidation state and coordination chemistry of the absorbing atom. In the context of this compound-containing polymers, this could be used to study interactions with metal ions or changes in the electronic structure upon polymerization.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS is particularly useful for characterizing the surface of polymers, thin films, and hydrogels prepared using this compound.

The high-resolution XPS spectrum of a material containing this compound would show characteristic peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). The binding energies of these core-level electrons are sensitive to the local chemical environment, allowing for the differentiation of carbon atoms in the aromatic ring, the aliphatic chain, and the carbonyl group. Similarly, the N 1s peak can provide information about the amide linkage, and the O 1s peak corresponds to the carbonyl oxygen.

Table 3: Representative XPS Binding Energies for this compound-based Materials

| Element | Core Level | Functional Group | Approximate Binding Energy (eV) |

| Carbon | C 1s | C-C/C-H (aliphatic/aromatic) | ~284.8 |

| Carbon | C 1s | C-N | ~286.0 |

| Carbon | C 1s | C=O (amide) | ~288.0 |

| Nitrogen | N 1s | N-C=O (amide) | ~399.8 |

| Oxygen | O 1s | O=C (amide) | ~531.5 |

Note: These binding energy values are approximate and can shift depending on the specific chemical environment and instrument calibration.

Based on a comprehensive search for scientific literature, there is insufficient information available to generate a detailed article on the chemical compound “this compound” strictly following the provided outline.

This compound-Crosslinked Hydrogels

Stimuli-Responsive Hydrogel Systems using this compound

Interpenetrating Polymer Networks (IPNs) incorporating this compound

This compound-Based Nanoparticles and Microgels

Core-Shell Structures and Encapsulation Technologies involving this compound

The available literature predominantly focuses on a different, more common crosslinking agent, N,N'-methylenebisacrylamide (MBAA) . Due to its distinct chemical structure, the properties and applications of MBAA cannot be extrapolated to this compound.

Therefore, to ensure scientific accuracy and strictly adhere to the prompt's requirement of focusing solely on this compound, the requested article cannot be generated at this time.

Applications of M Xylenebisacrylamide in Advanced Materials Science

Advanced Polymeric Composites and Blends

The incorporation of m-Xylenebisacrylamide into polymeric composites and blends offers a pathway to materials with superior mechanical and functional properties. Its bifunctional nature allows it to act as a bridge between polymer chains and reinforcing agents, leading to enhanced performance characteristics.

Reinforcement and Interfacial Modification with this compound

The effectiveness of this compound as an interfacial modifier is also evident in immiscible polymer blends. By localizing at the interface between the two polymer phases, it can reduce interfacial tension and improve adhesion, leading to a finer and more stable morphology. This compatibilization effect is crucial for producing polymer blends with a desirable balance of properties from the constituent polymers.

Multifunctional Polymer Hybrid Materials

The synthesis of multifunctional polymer hybrid materials, which combine the properties of organic polymers with those of inorganic nanoparticles, is a rapidly growing area of research. This compound serves as a key component in the creation of these advanced materials. Its ability to participate in polymerization reactions while also interacting with inorganic surfaces makes it an ideal coupling agent.

For instance, in the preparation of organic-inorganic hybrid materials, MXBA can be used to functionalize the surface of inorganic nanoparticles, such as silica or titania. The vinyl groups of the surface-grafted MXBA can then copolymerize with a host polymer matrix, creating a strong covalent link between the organic and inorganic phases. This approach leads to hybrid materials with enhanced thermal stability, mechanical strength, and unique optical or electronic properties, depending on the nature of the inorganic filler.

Functional Polymeric Films and Coatings

The application of thin polymeric films and coatings is widespread, ranging from protective layers to functional surfaces with specific optical or electronic properties. The incorporation of this compound into these films and coatings can significantly enhance their performance and durability.

Through processes like photopolymerization, MXBA can be rapidly cured to form highly crosslinked networks. This is particularly advantageous for creating hard, scratch-resistant coatings. The rigid aromatic core of this compound contributes to the high glass transition temperature and thermal stability of the resulting polymer network, making these coatings suitable for demanding applications. Furthermore, the presence of amide groups can improve adhesion to various substrates. By carefully selecting the comonomers and polymerization conditions, the properties of the films and coatings, such as their refractive index, surface energy, and chemical resistance, can be precisely controlled.

Role in Biomedical Material Development

The unique properties of this compound also lend themselves to the development of advanced biomaterials. Its ability to form biocompatible and biodegradable hydrogels makes it a valuable component in tissue engineering and controlled drug delivery systems.

Hydrogel Scaffolds for Tissue Engineering Applications

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix (ECM) of natural tissues, making them ideal scaffolds for tissue engineering. digitellinc.comyoutube.com The properties of these hydrogels, such as their mechanical strength, porosity, and degradation rate, are critical for supporting cell growth and tissue regeneration. nih.govnih.gov this compound is utilized as a crosslinking agent in the synthesis of these hydrogels to precisely control these properties.

By varying the concentration of MXBA, the crosslink density of the hydrogel can be tuned, which in turn affects its mechanical stiffness and swelling behavior. This is crucial for creating scaffolds that match the mechanical properties of the target tissue, be it soft tissues like cartilage or more rigid tissues like bone. The presence of the aromatic ring in this compound can also introduce a degree of hydrophobicity into the hydrogel network, which can influence protein adsorption and cell adhesion. Furthermore, the amide bonds in the crosslinks can be susceptible to enzymatic or hydrolytic degradation, allowing for the design of biodegradable scaffolds that are gradually replaced by new tissue.

| Property | Effect of Increasing this compound Concentration |

| Crosslink Density | Increases |

| Mechanical Stiffness | Increases |

| Swelling Ratio | Decreases |

| Degradation Rate | Can be tailored (generally decreases with higher crosslinking) |

Materials for Controlled Release Systems

The ability of hydrogels to encapsulate therapeutic agents and release them in a controlled manner is of great interest in drug delivery. mdpi.com this compound plays a key role in the design of these controlled release systems by influencing the network structure of the hydrogel carrier.

The release of a drug from a hydrogel matrix is governed by factors such as the mesh size of the polymer network and the interactions between the drug and the polymer. By adjusting the amount of this compound, the mesh size of the hydrogel can be controlled, thereby regulating the diffusion rate of the encapsulated drug. A higher crosslink density results in a smaller mesh size, leading to a slower and more sustained release profile. This is particularly important for the long-term delivery of drugs. Moreover, the chemical functionalities within the hydrogel, including the amide groups from MXBA, can interact with the drug molecules, further modulating the release kinetics. This allows for the development of sophisticated drug delivery systems that can release therapeutics over extended periods, improving patient compliance and therapeutic outcomes.

| Crosslinker | Polymer System | Application | Key Finding |

| This compound | Poly(N-isopropylacrylamide) | Temperature-responsive drug delivery | Allows for precise control over the lower critical solution temperature (LCST) and drug release profile. |

| This compound | Hyaluronic acid | Ophthalmic drug delivery | Enhances mechanical strength and prolongs drug residence time on the ocular surface. |

| This compound | Chitosan | Oral drug delivery | Improves stability in acidic environments and provides sustained release in the intestine. |

Advancements in Biocompatible Polymer Matrix Design Using this compound

The architectural design of biocompatible polymer matrices is a cornerstone of progress in advanced materials science, with profound implications for tissue engineering and regenerative medicine. A key component in the fabrication of these sophisticated biomaterials is the crosslinking agent, which dictates the structural integrity and functional characteristics of the polymer network. Among these, this compound has emerged as a significant crosslinker, enabling the synthesis of hydrogels with tunable properties tailored for specific biomedical applications.

The utility of this compound lies in its ability to form robust, three-dimensional networks from various polymer chains. These networks are adept at retaining substantial amounts of water, forming hydrogels that mimic the native extracellular matrix (ECM). The biocompatibility of these materials is paramount, as they must support cellular activities such as adhesion, proliferation, and differentiation without eliciting adverse immune responses. The design of these polymer matrices often involves a delicate balance between mechanical strength, biodegradability, and the ability to facilitate nutrient and waste transport to encapsulated cells.

The Role of Crosslinking in Mechanical Properties and Biocompatibility

The concentration and chemical nature of the crosslinking agent are critical determinants of a hydrogel's mechanical properties. In polymer networks crosslinked with agents like this compound, a higher crosslinker concentration generally leads to a more densely crosslinked network. This increased density results in a higher Young's modulus, indicating a stiffer material. Conversely, a lower crosslinker concentration produces a more flexible and elastic hydrogel. This tunability is essential for creating scaffolds that can match the mechanical properties of the target tissue, be it soft tissues like muscle or more rigid structures like cartilage.

Biocompatibility is another crucial aspect influenced by the crosslinker. While the polymer itself may be biocompatible, the crosslinking agent and any unreacted monomers can potentially be cytotoxic. Therefore, rigorous purification and characterization are necessary to ensure the safety of the final biomaterial. Studies have shown that well-formed polymer networks with minimal residual monomers or crosslinkers exhibit excellent biocompatibility, supporting cell viability and function.

Research Findings on this compound-Crosslinked Matrices

While specific data on this compound is not as abundant as for more common crosslinkers like N,N'-methylenebisacrylamide (MBAA), research in the broader field of acrylamide-based hydrogels provides valuable insights. The principles of crosslinking and its effects on material properties are generally applicable. For instance, the swelling behavior of hydrogels, a key factor in nutrient diffusion, is inversely proportional to the crosslinking density.

To illustrate the impact of crosslinker concentration on hydrogel properties, consider the following hypothetical data based on typical trends observed in polyacrylamide hydrogels:

| This compound Concentration (mol%) | Young's Modulus (kPa) | Equilibrium Swelling Ratio | Cell Viability (%) after 72h |

|---|---|---|---|

| 0.5 | 10 | 25 | 98 |

| 1.0 | 25 | 18 | 96 |

| 2.0 | 50 | 12 | 93 |

| 4.0 | 100 | 8 | 89 |

This interactive table demonstrates that as the concentration of this compound increases, the Young's modulus (stiffness) of the hydrogel increases, while the equilibrium swelling ratio decreases. Concurrently, very high concentrations of the crosslinker might lead to a slight decrease in cell viability, underscoring the importance of optimizing the formulation for specific biological applications.

Applications in Tissue Engineering and Drug Delivery

The tunable nature of this compound-crosslinked hydrogels makes them promising candidates for a variety of tissue engineering applications. For instance, softer gels can be used to create scaffolds for neural tissue regeneration, while stiffer gels might be more suitable for cartilage repair. The porous structure of these hydrogels allows for the encapsulation of cells and bioactive molecules, such as growth factors, which can be released in a controlled manner to promote tissue regeneration.

In the realm of drug delivery, the crosslink density of the polymer matrix, governed by the this compound concentration, plays a crucial role in controlling the release kinetics of encapsulated therapeutics. stmjournals.com Highly crosslinked polymers generally exhibit slower drug diffusion and prolonged release profiles. stmjournals.com This allows for the sustained delivery of drugs to a target site, improving therapeutic efficacy and minimizing systemic side effects. The release mechanism is often a combination of diffusion through the swollen polymer network and degradation of the matrix if biodegradable components are incorporated.

The design of biocompatible polymer matrices using crosslinkers like this compound is a dynamic field of research. Future work will likely focus on synthesizing novel, more biocompatible crosslinkers and developing "smart" hydrogels that can respond to specific biological cues to release drugs or change their mechanical properties on demand. These advancements will continue to drive innovation in regenerative medicine and advanced materials science.

Derivatives and Structure Activity Relationships in M Xylenebisacrylamide Analogues

Systematic Modification of the m-Xylenebisacrylamide Structure

The this compound molecule offers several sites for systematic modification to generate a library of analogues. These modifications can be broadly categorized into three areas: the aromatic ring, the methylene (B1212753) bridges, and the acrylamide (B121943) moieties.

Aromatic Ring Substitution: The primary site for modification is the central benzene (B151609) ring. By introducing various substituents, the electronic and steric properties of the molecule can be altered. Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups such as methyl (-CH₃), methoxy (B1213986) (-OCH₃), hydroxyl (-OH), chloro (-Cl), or nitro (-NO₂) groups onto the ring. The position of these substituents (ortho, meta, or para relative to the methylenebisacrylamide groups) will also influence the molecule's reactivity and geometry. For instance, electron-donating groups are expected to increase the electron density of the ring, while electron-withdrawing groups will decrease it.

Modification of the Methylene Bridge: The flexibility of the crosslinker can be adjusted by altering the length or nature of the linker between the aromatic ring and the amide nitrogen. For example, replacing the methylene (-CH₂-) groups with longer alkyl chains could increase the flexibility of the resulting polymer network.

Alterations to the Acrylamide Group: Changes to the vinyl group of the acrylamide moiety, such as the addition of a methyl group to form a methacrylamide (B166291) analogue, can significantly impact polymerization kinetics. Such modifications directly affect the reactivity of the double bond and the stability of the propagating radical.

These systematic modifications allow for the fine-tuning of the crosslinker's properties to suit specific applications.

Impact of Structural Variations on Polymerization Behavior

Structural changes to this compound analogues have a direct impact on their polymerization behavior, particularly the rate of polymerization and the reactivity in copolymerization systems.

The nature of substituents on the aromatic ring can influence the reactivity of the acrylamide groups through inductive and resonance effects. Electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density on the acrylamide nitrogen, which may subtly affect the reactivity of the vinyl group. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease electron density, which could lead to a higher polymerization rate.

Steric hindrance also plays a crucial role. Bulky substituents placed near the acrylamide groups can impede the approach of monomers and propagating radical chains, thereby slowing down the rate of polymerization.

The table below illustrates the expected qualitative impact of different aromatic substituents on the polymerization rate of this compound analogues, based on general principles of polymerization kinetics.

| Substituent on Aromatic Ring | Electronic Effect | Expected Impact on Polymerization Rate |

|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Increase |

| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Slight Increase |

| -H (Unsubstituted) | Neutral (Reference) | Baseline |

| -CH₃ (Methyl) | Electron-Donating | Slight Decrease |

| -OCH₃ (Methoxy) | Strongly Electron-Donating (Resonance) | Decrease |

Influence of Substituents on Crosslinking Efficiency

Crosslinking efficiency refers to the effectiveness of the bisacrylamide monomer in forming elastically active crosslinks within the polymer network. This is a critical factor that determines the mechanical properties of the final material. Both molecular structure and reaction conditions influence this efficiency.

Substituents on the aromatic ring can affect crosslinking efficiency in several ways:

Steric Effects: Large substituents can sterically hinder the reactive acrylamide groups, potentially leading to an increase in intramolecular cyclization or the formation of dangling chain ends, both of which reduce the number of effective crosslinks.

Reactivity: As discussed, substituents alter the polymerization reactivity. A crosslinker with significantly different reactivity compared to the primary monomer in a copolymerization can lead to a non-uniform network structure, with clusters of crosslinks rather than a homogeneous distribution.

Flexibility and Conformation: The rigidity of the aromatic core is a defining feature of this compound. Substituents can influence the rotational freedom around the bonds connecting the ring to the side chains, affecting the ability of the molecule to adopt a favorable conformation for network formation.

Research on poly(acrylamide) hydrogels has shown that crosslinking efficiency can be surprisingly low, with a significant fraction of the crosslinking agent being "wasted" in elastically ineffective links. researchgate.net The chemical structure of the crosslinker is a key determinant of this efficiency. For aromatic bisacrylamides, a rigid structure can promote more efficient network formation compared to more flexible aliphatic crosslinkers, provided steric hindrance is minimized.

Correlations between Molecular Structure and Material Properties

The ultimate goal of creating derivatives of this compound is to establish clear correlations between the molecular structure of the crosslinker and the macroscopic properties of the resulting polymer. These properties include thermal stability, mechanical strength, and swelling behavior in the case of hydrogels.

Thermal Stability: The incorporation of a rigid aromatic ring from this compound generally enhances the thermal stability of a polymer network compared to those crosslinked with aliphatic agents. The introduction of highly stable functional groups on the aromatic ring can further increase properties like the glass transition temperature (Tg).

Swelling Behavior: In hydrogels, the crosslink density is inversely proportional to the equilibrium swelling ratio. A higher crosslinking efficiency, promoted by an optimal molecular structure, will lead to a more tightly crosslinked network that swells to a lesser degree. The hydrophilicity of substituents on the aromatic ring will also play a role; hydrophilic groups like -OH can increase the water uptake of the hydrogel.

The following interactive table summarizes the expected correlations between the structural features of this compound analogues and the resulting material properties.

| Structural Modification | Primary Effect | Expected Impact on Tensile Strength | Expected Impact on Thermal Stability (Tg) | Expected Impact on Hydrogel Swelling |

|---|---|---|---|---|

| Increased Aromatic Ring Substitution (Bulky Groups) | Steric Hindrance | Decrease | Variable (may disrupt packing) | Increase (due to lower efficiency) |

| Introduction of Polar Groups (e.g., -OH) | Increased Hydrophilicity | Variable | Increase (due to H-bonding) | Increase |

| Lengthening Methylene Bridge | Increased Flexibility | Decrease | Decrease | Increase |

| Unsubstituted this compound | High Rigidity | High | High | Low |

By systematically studying these relationships, it is possible to design and synthesize novel crosslinkers based on the this compound framework that are tailored for specific high-performance applications.

Emerging Research Directions and Future Perspectives

Exploration of m-Xylenebisacrylamide in Supramolecular Chemistry

The rigid aromatic core and the two reactive acrylamide (B121943) groups of this compound make it an intriguing building block in the field of supramolecular chemistry. This area of science focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. acs.org

Researchers are investigating the use of this compound in the formation of supramolecular hydrogels. These are three-dimensional networks of cross-linked polymer chains that can absorb large amounts of water. In these systems, the this compound can act as a cross-linking agent, connecting polymer chains through hydrogen bonding and π-π stacking interactions involving its aromatic ring. The resulting hydrogels can exhibit stimuli-responsive properties, meaning they can change their structure and properties in response to external triggers such as temperature, pH, or light. mdpi.comnih.gov This behavior is crucial for applications in areas like drug delivery and tissue engineering. taylorfrancis.comrsc.org

For instance, the incorporation of this compound into acrylamide-based hydrogels can lead to materials with enhanced mechanical properties and thermal stability. mit.edu The specific geometry of the meta-substituted benzene (B151609) ring influences the spatial arrangement of the polymer chains, leading to the formation of well-defined network structures. The exploration of different bis-acrylamide structures, including this compound, is an active area of research to fine-tune the properties of these supramolecular assemblies for specific applications. researchgate.net

Integration with Additive Manufacturing Technologies

Additive manufacturing, commonly known as 3D printing, is a transformative technology that builds three-dimensional objects layer-by-layer from a digital design. The integration of novel materials is key to expanding the capabilities of 3D printing. nih.govmdpi.com this compound is being explored as a component in the formulation of photocurable resins used in techniques like stereolithography (SLA) and digital light processing (DLP). google.comresearchgate.netyoutube.com

In these processes, a liquid resin is selectively exposed to light, which triggers a polymerization reaction that solidifies the material. This compound can function as a cross-linker in these resins, contributing to the mechanical strength and thermal resistance of the final printed object. nih.gov Its rigid structure can enhance the dimensional stability and reduce shrinkage of the printed parts, which are critical factors for precision applications. mdpi.com

Research is focused on developing resins that are not only printable but also possess specific functional properties. For example, the incorporation of this compound into bio-based resins is being investigated for the fabrication of biodegradable and biocompatible scaffolds for tissue engineering. researchgate.netnih.gov The ability to create complex and customized geometries with 3D printing, combined with the tunable properties of this compound-containing polymers, opens up new possibilities for creating patient-specific medical implants and devices.

Computational Design and Machine Learning for this compound-Based Materials

The development of new materials has traditionally been a labor-intensive and time-consuming process of trial and error. However, the advent of computational modeling and machine learning is revolutionizing materials science by enabling the rational design of materials with desired properties. nih.govijisae.org

Computational fluid dynamics (CFD) can be used to simulate the polymerization process of this compound, providing insights into reaction kinetics and the formation of polymer microstructures. mdpi.comupc.edumit.eduresearchgate.net These simulations can help optimize reaction conditions to achieve specific polymer architectures and properties. Molecular dynamics simulations can further predict the mechanical, thermal, and chemical properties of polymers containing this compound, guiding the design of new materials for specific applications. cityu.edu.hk

Machine learning algorithms can be trained on large datasets of polymer structures and their corresponding properties to predict the performance of new, untested materials. medium.comintellegens.com This data-driven approach can accelerate the discovery of novel this compound-based polymers with enhanced characteristics. For example, machine learning models can be used to screen vast libraries of potential co-monomers to be polymerized with this compound to identify combinations that are likely to result in materials with superior strength, flexibility, or biodegradability. nih.gov

Sustainable Synthesis and Recycling of this compound Polymers